molecular formula C7H9F2N3O B7882709 (1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime

(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime

Cat. No.: B7882709
M. Wt: 189.16 g/mol
InChI Key: DIIWCRIQJXTOEN-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Peracids, hypervalent iodine compounds

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Nitrile oxides

    Reduction: Amines

    Substitution: Substituted pyrazole derivatives

Mechanism of Action

The mechanism of action of (1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The difluoroethanone group may enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime is unique due to the combination of the pyrazole ring, difluoroethanone group, and oxime functionality. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields .

Biological Activity

(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C7_7H9_9F2_2N3_3O
  • CAS Number : 1245782-76-6
  • SMILES Notation : FC(F)C(=NO)C1=CN(N=C1C)C

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Cytotoxicity

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. A notable study revealed that this compound exhibits significant cytotoxicity against glioma cell lines, specifically C6 cells. The IC50_{50} value was determined to be approximately 5.13 µM, showcasing its effectiveness compared to standard chemotherapeutic agents like 5-fluorouracil (IC50_{50} = 8.34 µM) .

The mechanism by which this compound induces cytotoxicity appears to involve apoptosis. Flow cytometry analysis indicated that the compound leads to cell cycle arrest and promotes apoptotic pathways in C6 glioma cells. This suggests potential utility in treating gliomas through the induction of programmed cell death .

Structure-Activity Relationship (SAR)

The structural modifications of pyrazole derivatives have been explored to optimize their biological activity. The presence of difluoromethyl groups and the specific arrangement of functional groups on the pyrazole ring significantly influence the compound's potency and selectivity against cancer cells. For instance, compounds with additional aryl substituents have shown enhanced activity due to improved interaction with cellular targets involved in proliferation and survival pathways .

Comparative Analysis of Related Compounds

The following table summarizes the biological activity of related pyrazole derivatives for context:

Compound NameIC50_{50} (µM)Cell LineMechanism
This compound5.13C6 (glioma)Apoptosis
5-Fluorouracil8.34C6 (glioma)Antimetabolite
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide<0.5MIA PaCa-2 (pancreatic cancer)mTORC1 inhibition

This comparative analysis highlights that while this compound is potent against glioma cells, other compounds exhibit varying degrees of effectiveness across different cancer types.

Case Studies

Several case studies have been documented regarding the use of pyrazole derivatives in cancer therapy:

  • Case Study on Glioma Treatment :
    • Researchers evaluated a series of pyrazole derivatives including this compound in vitro.
    • Results indicated significant reduction in cell viability in C6 glioma cells with evidence suggesting apoptosis as a primary mode of action.
  • Autophagy Modulation :
    • A related study focused on N-benzyl pyrazole derivatives demonstrated their ability to modulate autophagy pathways and inhibit mTORC1 signaling.
    • Such mechanisms may also be relevant for understanding how this compound could affect cellular homeostasis during treatment .

Properties

IUPAC Name

(NE)-N-[1-(1,3-dimethylpyrazol-4-yl)-2,2-difluoroethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O/c1-4-5(3-12(2)10-4)6(11-13)7(8)9/h3,7,13H,1-2H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIWCRIQJXTOEN-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=NO)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C(=N\O)/C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.